molecular formula C11H16ClN7O3 B12774246 Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride CAS No. 134749-27-2

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride

Cat. No.: B12774246
CAS No.: 134749-27-2
M. Wt: 329.74 g/mol
InChI Key: OMYJHUPLBMYONM-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride is a chemical compound with the molecular formula C11H15N7O3·HCl It is known for its unique structure, which includes a quinazoline ring system substituted with hydrazine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and reductases.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride can be compared with other similar compounds:

    Similar Compounds: Quinazoline derivatives such as gefitinib and erlotinib.

    Uniqueness: The presence of both hydrazine and methoxy groups in its structure makes it unique, providing distinct chemical reactivity and biological activity.

Properties

CAS No.

134749-27-2

Molecular Formula

C11H16ClN7O3

Molecular Weight

329.74 g/mol

IUPAC Name

[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride

InChI

InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H

InChI Key

OMYJHUPLBMYONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl

Origin of Product

United States

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